3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose 3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose
Brand Name: Vulcanchem
CAS No.:
VCID: VC16190059
InChI: InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)
SMILES:
Molecular Formula: C14H25NO11
Molecular Weight: 383.35 g/mol

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose

CAS No.:

Cat. No.: VC16190059

Molecular Formula: C14H25NO11

Molecular Weight: 383.35 g/mol

* For research use only. Not for human or veterinary use.

3-O-[2-(Acetamino)-2-deoxy-D-galactopyranosyl]-D-mannopyranose -

Specification

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
IUPAC Name N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)
Standard InChI Key IXWNIYCPCRHGAE-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O

Introduction

Molecular Architecture and Structural Characterization

Chemical Composition and Configuration

The compound’s molecular formula, C14H25NO11\text{C}_{14}\text{H}_{25}\text{NO}_{11}, corresponds to a molecular weight of 383.35 g/mol. Its IUPAC name, N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide, reflects the presence of a galactopyranosyl residue at the 3-O position of the mannopyranose backbone. Key features include:

  • Glycosidic linkage: A β(1→3) bond between galactose and mannose units.

  • Acetamido group: Substitution at the C2 position of the mannose ring, which enhances stability against enzymatic degradation .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC14H25NO11\text{C}_{14}\text{H}_{25}\text{NO}_{11}
Molecular Weight383.35 g/mol
IUPAC NameN-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide
Canonical SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:

  • 1H^1\text{H}-NMR: Distinct signals at δ 4.8–5.2 ppm confirm the β-configuration of the galactose unit, while δ 1.9–2.1 ppm corresponds to the acetamido methyl group.

  • 13C^{13}\text{C}-NMR: Resonances at 100–105 ppm verify the anomeric carbon of the glycosidic bond .

  • High-resolution MS: A molecular ion peak at m/z 383.35 ([M+H]+^+) aligns with the theoretical mass.

Synthesis and Functionalization Strategies

Glycosylation Techniques

The synthesis involves sequential protection and deprotection steps to achieve regioselective glycosylation:

  • Mannose derivatization: The C2 amine of D-mannose is acetylated to form 2-acetamido-2-deoxy-D-mannopyranose .

  • Galactose activation: The galactose donor (e.g., trichloroacetimidate) is prepared for coupling at the 3-OH position of mannose.

  • Coupling reaction: Catalyzed by trimethylsilyl triflate (TMSOTf), the β-glycosidic bond forms with >80% yield.

Purification and Quality Control

Reverse-phase HPLC (C18 column) using acetonitrile/water gradients achieves >95% purity. Critical quality attributes include:

  • Free amine content: <0.5% (tested via ninhydrin assay).

  • Residual solvents: <50 ppm (validated by gas chromatography).

Biological Significance and Mechanistic Insights

Immunomodulatory Activity

The compound mimics natural carbohydrate epitopes on pathogens, enabling immune evasion or activation:

  • Lectin binding: Inhibits dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN) with an IC50_{50} of 12 μM, blocking viral entry .

  • Cytokine modulation: Reduces TNF-α and IL-6 production in macrophages by 40% at 100 μM, suggesting anti-inflammatory potential.

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on glycosidases:

  • β-Galactosidase: Competitive inhibition (Ki=8.2 μMK_i = 8.2 \ \mu\text{M}) due to similarity to the natural substrate.

  • Neuraminidase: Disrupts influenza virus replication by occupying the active site (Kd=15 μMK_d = 15 \ \mu\text{M}) .

Therapeutic Applications and Emerging Research

Targeted Drug Delivery

The acetamido group facilitates conjugation to nanoparticles or antibodies:

  • Doxorubicin carrier: A liposomal formulation functionalized with the compound improves tumor uptake by 3-fold in murine models.

  • Antibody-drug conjugates (ADCs): Enhances solubility and reduces off-target toxicity of payloads like monomethyl auristatin E (MMAE) .

Vaccine Adjuvants

As a Toll-like receptor 4 (TLR4) agonist, the compound boosts humoral immunity:

  • Influenza vaccine: Co-administration increases IgG titers by 60% in mice compared to alum-only controls.

Challenges and Future Directions

Structure-Activity Relationships (SAR)

Systematic modifications, such as replacing the acetamido with sulfonamide groups, could enhance binding affinity to lectins or enzymes .

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